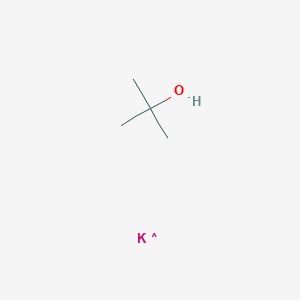
Cyclopentanol, 1-(2-thiazolylethynyl)-
Overview
Description
Cyclopentanol, 1-(2-thiazolylethynyl)- is a compound that features a cyclopentanol moiety attached to a thiazole ring via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentanol, 1-(2-thiazolylethynyl)- typically involves the reaction of cyclopentanol with a thiazole derivative. One common method involves the use of a palladium-catalyzed coupling reaction between a thiazole-2-yl acetylene and cyclopentanol. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanol, 1-(2-thiazolylethynyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in cyclopentanol can be oxidized to form a ketone.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted ethynyl derivatives.
Scientific Research Applications
Cyclopentanol, 1-(2-thiazolylethynyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Cyclopentanol, 1-(2-thiazolylethynyl)- involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can facilitate the compound’s binding to active sites, enhancing its biological effects. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)ethanol: Similar structure but lacks the ethynyl linkage.
1-(1,3-Thiazol-2-yl)cyclopentanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-(1,3-Thiazol-2-ylethynyl)benzene: Similar structure but with a benzene ring instead of a cyclopentanol moiety.
Uniqueness: Cyclopentanol, 1-(2-thiazolylethynyl)- is unique due to its combination of a cyclopentanol moiety, a thiazole ring, and an ethynyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H11NOS |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-[2-(1,3-thiazol-2-yl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C10H11NOS/c12-10(4-1-2-5-10)6-3-9-11-7-8-13-9/h7-8,12H,1-2,4-5H2 |
InChI Key |
DQQAAZZTJYMHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#CC2=NC=CS2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B8656607.png)



![(6R,7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8656626.png)


![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)



![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)


